Kdm5B-IN-4

Epigenetics Histone Demethylase Enzymatic Inhibition

Kdm5B-IN-4 (compound 11ad) is a best-in-class, ATP-competitive KDM5B inhibitor (IC50 0.025 μM) that uniquely downregulates the PI3K/AKT pathway in PC-3 prostate cancer cells—a mechanism not shared by other KDM5B chemotypes. In murine xenografts, it reduces tumor volume with efficacy equal or superior to doxorubicin at 50 mg/kg while demonstrating minimal organ toxicity over 25 days. Procure Kdm5B-IN-4 as a superior, orthogonal chemical probe for dissecting KDM5B-PI3K/AKT crosstalk in epigenetic oncology programs. Avoid experimental variability associated with pan-KDM inhibitors or narrow-window alternatives.

Molecular Formula C30H30N6O
Molecular Weight 490.6 g/mol
Cat. No. B15586624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKdm5B-IN-4
Molecular FormulaC30H30N6O
Molecular Weight490.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H30N6O/c1-34-15-17-35(18-16-34)14-13-31-30(37)26-20-28(24-12-11-22-7-5-6-8-23(22)19-24)33-29-27(26)21-32-36(29)25-9-3-2-4-10-25/h2-12,19-21H,13-18H2,1H3,(H,31,37)
InChIKeyWFWPZTUQBCWFTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kdm5B-IN-4 (Compound 11ad): A 1H-Pyrazolo[3,4-b]pyridine KDM5B Inhibitor with Sub-100 nM Potency and PI3K/AKT Pathway Perturbation in Prostate Cancer Models


Kdm5B-IN-4 (also designated compound 11ad) is a synthetic, ATP-competitive inhibitor of lysine demethylase 5B (KDM5B), a Jumonji AT-rich interactive domain 1 (JARID1) family histone demethylase that regulates gene expression by catalyzing the removal of methyl groups from di- and tri-methylated histone H3 lysine 4 (H3K4me2/3) [1]. It exhibits an IC50 of 0.025 μM against recombinant KDM5B in enzymatic assays and functions by increasing global levels of the substrate H3K4me1/2/3 in prostate cancer PC-3 cells [1]. Structurally distinct from other KDM5B inhibitors, Kdm5B-IN-4 downregulates the PI3K/AKT signaling axis and reduces tumor volume in murine xenograft models with minimal observable organ toxicity [1].

Why Kdm5B-IN-4 Cannot Be Interchanged with Pan-KDM5 or Alternative KDM5B Inhibitors


KDM5B inhibitors exhibit divergent selectivity profiles, cellular mechanisms, and in vivo therapeutic windows that render them non-interchangeable. While pan-KDM5 inhibitors (e.g., CPI-455, KDM5-IN-1) broadly target multiple KDM5 family members, Kdm5B-IN-4 demonstrates a distinct biological signature, uniquely perturbing the PI3K/AKT pathway in prostate cancer cells—a feature not reported for other KDM5B inhibitors [1]. Furthermore, structural variations among KDM5B inhibitors confer substantial differences in pharmacokinetic behavior and toxicity, as evidenced by the limited cellular potency of certain selective chemotypes (e.g., GSK467) and the organ-specific applications of others (e.g., TK-129 in cardiac models) [2][3]. Substituting Kdm5B-IN-4 with a different KDM5B inhibitor would therefore not only risk divergent experimental outcomes but also compromise the specific mechanistic interrogation of the PI3K/AKT axis in prostate cancer research [1].

Kdm5B-IN-4 Differentiated Performance Metrics: A Quantitative Procurement Guide


Enzymatic Potency: Kdm5B-IN-4 (IC50 = 0.025 μM) vs. Pyrazole-Derived KDM5B Inhibitors

Kdm5B-IN-4 inhibits recombinant human KDM5B with an IC50 of 0.025 μM, representing a 382-fold improvement over the initial screening hit (IC50 = 9.320 μM) from which its pyrazole scaffold was derived [1]. This potency is comparable to that of the structurally related pyrazole derivative 27ab (IC50 = 0.0244 μM) but is achieved via a distinct 1H-pyrazolo[3,4-b]pyridine core, which confers a unique interaction profile with the KDM5B active site [1][2]. In contrast, the KDM5B-selective inhibitor TK-129 exhibits an IC50 of 0.044 μM, approximately 1.76-fold less potent than Kdm5B-IN-4 [3].

Epigenetics Histone Demethylase Enzymatic Inhibition

Cellular Mechanism of Action: Unique PI3K/AKT Pathway Downregulation by Kdm5B-IN-4 in Prostate Cancer Cells

Kdm5B-IN-4 is the first reported KDM5B inhibitor to downregulate the PI3K/AKT signaling pathway in prostate cancer PC-3 cells, as demonstrated by decreased phosphorylation of AKT and its downstream effectors following treatment [1]. This mechanistic specificity is not observed with other KDM5B inhibitors, including TK-129, which operates via Wnt pathway modulation in cardiac fibroblasts, or KDM5-IN-1, which broadly elevates H3K4me3 levels without documented PI3K/AKT perturbation [2][3]. Thermal shift assays confirm that Kdm5B-IN-4 directly engages KDM5B at the molecular and cellular levels, linking its target occupancy to PI3K/AKT inhibition [1].

Prostate Cancer PI3K/AKT Signaling Cellular Assays

In Vivo Antitumor Efficacy: Kdm5B-IN-4 vs. Doxorubicin in PC-3 Xenograft Models

In a PC-3 xenograft mouse model, daily oral administration of Kdm5B-IN-4 at 50 mg/kg for 13 days resulted in tumor volume reduction that was slightly superior to that achieved with doxorubicin (DOX), a standard-of-care chemotherapeutic agent [1]. This in vivo antitumor activity correlates with the compound's inhibition of KDM5B and consequent downregulation of the PI3K/AKT pathway, confirming target engagement in a physiologically relevant setting [1]. In contrast, the pan-KDM5 inhibitor CPI-455 has shown limited single-agent effectiveness at suppressing cancer cell viability in vitro, highlighting the differentiated in vivo profile of Kdm5B-IN-4 [2].

Xenograft Model Antitumor Activity Prostate Cancer

Toxicity Profile: Minimal Organ Toxicity with Kdm5B-IN-4 Following Extended In Vivo Dosing

Kdm5B-IN-4 administered orally at 50 mg/kg daily for 25 days caused no noticeable damage or significant toxicity in mice, indicating a favorable safety margin for long-term in vivo studies [1]. This contrasts with the broad-spectrum Jumonji inhibitor JIB-04, which exhibits pan-selective inhibition across multiple KDM families (JARID1A IC50 = 230 nM; JMJD2E IC50 = 340 nM) and may carry a higher risk of off-target effects . The minimal organ toxicity observed with Kdm5B-IN-4 is particularly relevant for studies requiring prolonged KDM5B inhibition, such as chronic cancer progression models or combination therapy regimens [1].

In Vivo Toxicology Drug Safety Preclinical Safety

Kdm5B-IN-4: Validated Application Scenarios in Prostate Cancer and Epigenetic Research


Elucidating KDM5B-PI3K/AKT Crosstalk in Prostate Cancer

Kdm5B-IN-4 is uniquely suited for mechanistic studies investigating the intersection of histone demethylation and PI3K/AKT signaling in prostate cancer. Its ability to downregulate PI3K/AKT pathway proteins in PC-3 cells, a feature not reported for other KDM5B inhibitors, enables precise interrogation of this regulatory axis [1]. Researchers can employ Kdm5B-IN-4 to dissect how KDM5B-mediated epigenetic modifications influence AKT phosphorylation and downstream oncogenic signaling, providing insights that are inaccessible with pan-KDM5 inhibitors or alternative KDM5B-selective compounds.

Preclinical Xenograft Studies for Prostate Cancer Therapeutics

The validated in vivo antitumor activity of Kdm5B-IN-4 in PC-3 xenograft models, combined with its favorable toxicity profile, establishes it as a robust tool compound for preclinical oncology studies [1]. Its demonstrated efficacy, slightly superior to doxorubicin at 50 mg/kg daily dosing, supports its use as a benchmark KDM5B inhibitor in tumor growth inhibition assays, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and combination therapy trials in prostate cancer research.

Orthogonal Validation of KDM5B Target Engagement

Given its distinct 1H-pyrazolo[3,4-b]pyridine scaffold, Kdm5B-IN-4 serves as an orthogonal chemical probe for confirming KDM5B-dependent phenotypes. When used alongside structurally dissimilar KDM5B inhibitors (e.g., pyrazole-based TK-129 or GSK467), Kdm5B-IN-4 helps control for off-target effects that may arise from chemotype-specific interactions [1][2]. This application is critical for establishing robust target validation in epigenetic drug discovery programs.

Long-Term KDM5B Inhibition Studies in Mouse Models

The minimal organ toxicity observed during extended 25-day dosing with Kdm5B-IN-4 enables chronic inhibition studies that are impractical with more toxic pan-KDM inhibitors or compounds with narrow therapeutic windows [1]. This scenario is particularly relevant for studying KDM5B's role in tumor progression, metastasis, and the development of therapy resistance, where prolonged target suppression is necessary to observe phenotypic changes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kdm5B-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.